6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Description
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives has been described in several studies. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile involved reactions with various alkylants, leading to the formation of different compounds such as thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidines . Another study reported the synthesis of 6-amino-4-aryl-2-thioxo-tetrahydropyrimidine-5-carbonitriles via a Biginelli type reaction, which was then tested for anti-proliferative activity .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar compounds have been investigated using experimental techniques like FT-IR, Laser-Raman spectroscopy, and theoretical methods such as density functional theory (DFT). The optimized geometric parameters, including bond lengths and angles, were calculated and found to be in good agreement with experimental data . The molecular orbital analyses, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, were also calculated to understand the electronic properties of these compounds .
Chemical Reactions Analysis
The reactivity of tetrahydropyrimidine derivatives has been explored through various chemical reactions. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives and methyl iodide led to the formation of new pyrimidine derivatives . Additionally, the substitution of methylsulfanyl groups by N-nucleophiles resulted in amino-substituted pyrimidines, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives have been characterized using different spectroscopic and computational methods. The vibrational frequencies were assigned using potential energy distribution (PED) analysis, and the thermodynamic properties at various temperatures were calculated, revealing insights into the stability and reactivity of these compounds . The electronic absorption spectra were predicted using time-dependent DFT (TD-DFT) and Hartree-Fock configuration interaction singles (HF-CIS) methods, which helped in understanding the electronic transitions within the molecules .
Scientific Research Applications
Synthesis and Chemical Reactions
The compound, a Biginelli-compound derivative, has been studied for its role in chemical synthesis. Kappe and Roschger (1989) examined various reactions involving this compound, including methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Additionally, M’hamed and Alduaij (2014) synthesized various 2-thioxo and 2-oxo derivatives in a solvent-free, catalyst-free environment using ball-milling, highlighting an eco-friendly approach to synthesizing these compounds (M’hamed & Alduaij, 2014).
Antimicrobial and Antitumor Activities
Ramadan, El‐Helw, and Sallam (2019) reported on the cytotoxic and antimicrobial activities of heterocycles derived from this compound, demonstrating its potential in pharmacological applications (Ramadan, El‐Helw, & Sallam, 2019). Similarly, Taher and Helwa (2012) synthesized various derivatives and evaluated them for antitumor and antimicrobial activities, indicating the compound's utility in creating potent biological agents (Taher & Helwa, 2012).
Antioxidant Activity
Salem et al. (2015) explored the antioxidant activities of novel fused heterocyclic compounds derived from this tetrahydropyrimidine derivative, suggesting its application in developing antioxidants (Salem, Farhat, Errayes, & Madkour, 2015).
HIV Inhibition Research
Wadhwa, Jain, and Jadhav (2020) focused on the synthesis and evaluation of derivatives of this compound as HIV integrase strand transfer inhibitors, contributing to research in HIV treatment (Wadhwa, Jain, & Jadhav, 2020).
properties
IUPAC Name |
6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-3-4(2-7)5(11)9-6(10)8-3/h1H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJWXSWIRRHQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=O)N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427682 |
Source
|
Record name | 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
CAS RN |
2228-22-0 |
Source
|
Record name | 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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